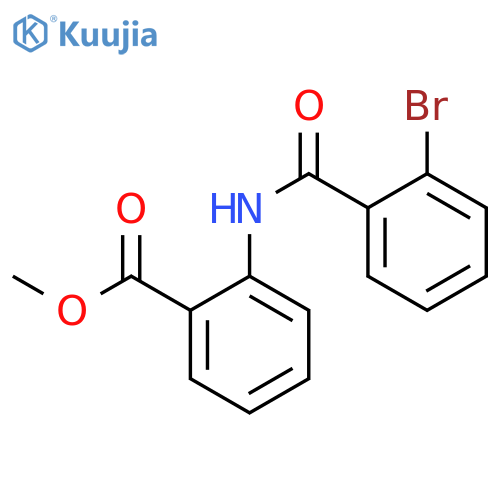

Cas no 75541-69-4 (methyl 2-(2-bromobenzamido)benzoate)

methyl 2-(2-bromobenzamido)benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(2-bromobenzamido)benzoate

- IDI1_019861

- ChemDiv3_000895

- SR-01000405011-1

- Oprea1_210257

- BRD-K10564917-001-01-8

- SR-01000405011

- CHEMBL400081

- EN300-26867225

- Z27655983

- HMS1475I15

- STK072919

- EU-0002084

- 75541-69-4

- AB00081974-01

- AKOS001331132

- methyl 2-{[(2-bromophenyl)carbonyl]amino}benzoate

-

- MDL: MFCD00783947

- インチ: InChI=1S/C15H12BrNO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18)

- InChIKey: OXOMRPXJMWUKMP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 333.00006Da

- どういたいしつりょう: 333.00006Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 361

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 4

methyl 2-(2-bromobenzamido)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26867225-1g |

methyl 2-(2-bromobenzamido)benzoate |

75541-69-4 | 90% | 1g |

$271.0 | 2023-09-11 | |

| Enamine | EN300-26867225-0.1g |

methyl 2-(2-bromobenzamido)benzoate |

75541-69-4 | 95.0% | 0.1g |

$238.0 | 2025-03-20 | |

| Enamine | EN300-26867225-5g |

methyl 2-(2-bromobenzamido)benzoate |

75541-69-4 | 90% | 5g |

$783.0 | 2023-09-11 | |

| Enamine | EN300-26867225-5.0g |

methyl 2-(2-bromobenzamido)benzoate |

75541-69-4 | 95.0% | 5.0g |

$783.0 | 2025-03-20 | |

| Enamine | EN300-26867225-0.5g |

methyl 2-(2-bromobenzamido)benzoate |

75541-69-4 | 95.0% | 0.5g |

$260.0 | 2025-03-20 | |

| Enamine | EN300-26867225-10g |

methyl 2-(2-bromobenzamido)benzoate |

75541-69-4 | 90% | 10g |

$1163.0 | 2023-09-11 | |

| Enamine | EN300-26867225-0.25g |

methyl 2-(2-bromobenzamido)benzoate |

75541-69-4 | 95.0% | 0.25g |

$249.0 | 2025-03-20 | |

| Enamine | EN300-26867225-2.5g |

methyl 2-(2-bromobenzamido)benzoate |

75541-69-4 | 95.0% | 2.5g |

$529.0 | 2025-03-20 | |

| Enamine | EN300-26867225-1.0g |

methyl 2-(2-bromobenzamido)benzoate |

75541-69-4 | 95.0% | 1.0g |

$271.0 | 2025-03-20 | |

| Enamine | EN300-26867225-0.05g |

methyl 2-(2-bromobenzamido)benzoate |

75541-69-4 | 95.0% | 0.05g |

$227.0 | 2025-03-20 |

methyl 2-(2-bromobenzamido)benzoate 関連文献

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

methyl 2-(2-bromobenzamido)benzoateに関する追加情報

Methyl 2-(2-Bromobenzamido)benzoate (CAS No. 75541-69-4): A Comprehensive Overview of Its Properties and Applications

Methyl 2-(2-bromobenzamido)benzoate (CAS No. 75541-69-4) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, material science, and synthetic chemistry. This compound, characterized by its unique bromobenzamido and benzoate functional groups, serves as a versatile intermediate in the synthesis of more complex molecules. Its molecular structure, which includes a bromine substituent, enhances its reactivity, making it a valuable building block in organic synthesis.

In recent years, the demand for methyl 2-(2-bromobenzamido)benzoate has increased due to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a precursor for heterocyclic compounds, which are foundational in designing new pharmaceutical agents. The compound's ability to undergo various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, further underscores its utility in modern synthetic chemistry.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for methyl 2-(2-bromobenzamido)benzoate?" The synthesis typically involves the esterification of 2-(2-bromobenzamido)benzoic acid with methanol in the presence of a catalyst. This process is optimized for high yield and purity, ensuring the compound meets the stringent requirements of pharmaceutical-grade intermediates.

Another hot topic in the scientific community is the green chemistry approach to synthesizing such compounds. Researchers are exploring eco-friendly solvents and catalysts to reduce the environmental impact of chemical synthesis. Methyl 2-(2-bromobenzamido)benzoate is no exception, with studies focusing on minimizing waste and energy consumption during its production.

The compound's physicochemical properties are also a subject of interest. It exhibits moderate solubility in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO), while being relatively insoluble in water. This solubility profile makes it suitable for use in organic reactions where polar aprotic solvents are preferred. Its melting point and stability under various conditions are well-documented, providing valuable data for industrial applications.

In the context of material science, methyl 2-(2-bromobenzamido)benzoate has been investigated for its potential in creating advanced polymers and coatings. The bromine atom in its structure offers a reactive site for further functionalization, enabling the development of high-performance materials with tailored properties. This aligns with the growing trend of smart materials and nanotechnology, where precise molecular control is paramount.

From a commercial perspective, the compound is available through several chemical suppliers, often listed under its CAS number 75541-69-4. Buyers frequently search for "methyl 2-(2-bromobenzamido)benzoate price" and "bulk suppliers of CAS 75541-69-4", reflecting its industrial relevance. Quality control and certificates of analysis (CoA) are critical factors for purchasers, ensuring the compound meets their specific research or production needs.

Looking ahead, the future of methyl 2-(2-bromobenzamido)benzoate appears promising, with ongoing research exploring its applications in bioconjugation and drug delivery systems. As the scientific community continues to uncover its potential, this compound is poised to remain a key player in the advancement of organic chemistry and pharmaceutical innovation.

75541-69-4 (methyl 2-(2-bromobenzamido)benzoate) 関連製品

- 115016-95-0((S)-2-Hydroxy-4-phenylbutyric Acid)

- 2648962-00-7((4,4-Dimethyloxan-2-yl)methanesulfonyl fluoride)

- 16576-25-3(2-Benzoylquinoline)

- 1806800-97-4(4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde)

- 1408343-00-9([(5-Bromo-2-fluorophenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine)

- 1396677-21-6(2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide)

- 2034471-64-0(methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate)

- 1807061-75-1(2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid)

- 1805395-46-3(4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine)

- 1807014-79-4(Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate)